molecular formula C18H21NO4 B4891861 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-3-phenoxypropan-2-ol

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-3-phenoxypropan-2-ol

Cat. No.: B4891861
M. Wt: 315.4 g/mol
InChI Key: VUGWCXWXZGDKIV-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-3-phenoxypropan-2-ol is a complex organic compound that features a benzodioxin ring fused with a phenoxypropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-3-phenoxypropan-2-ol typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through the reaction of catechol with ethylene glycol under acidic conditions.

    Aminomethylation: The benzodioxin ring is then subjected to aminomethylation using formaldehyde and a suitable amine, such as methylamine, under basic conditions.

    Coupling with Phenoxypropanol: The final step involves the coupling of the aminomethylated benzodioxin with phenoxypropanol using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxin ring or the phenoxypropanol moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-3-phenoxypropan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its beta-blocking properties.

    Pharmacology: It is investigated for its effects on various biological pathways and its potential as a drug candidate.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-3-phenoxypropan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it a potential candidate for the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A well-known beta-blocker with a similar mechanism of action.

    Atenolol: Another beta-blocker used in the treatment of cardiovascular diseases.

    Metoprolol: A beta-blocker with applications in treating hypertension and angina.

Uniqueness

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-3-phenoxypropan-2-ol is unique due to its benzodioxin ring structure, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. This structural uniqueness may lead to differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-3-phenoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c20-14(12-21-15-6-2-1-3-7-15)10-19-11-16-13-22-17-8-4-5-9-18(17)23-16/h1-9,14,16,19-20H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGWCXWXZGDKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCC(COC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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